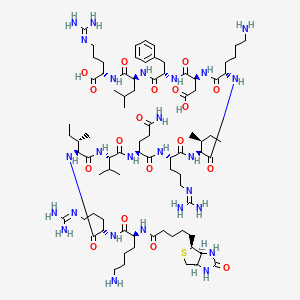
L-Allose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Allose-13C is a rare sugar, specifically an isotopically labeled form of L-Allose, where the carbon-13 isotope is incorporated into the molecule. L-Allose itself is an aldohexose, a type of monosaccharide that is rarely found in nature. The incorporation of carbon-13 makes it particularly useful in various scientific studies, especially in the fields of biochemistry and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Allose-13C can be synthesized through the isomerization of L-Psicose using L-Ribose isomerase. The reaction typically involves the conversion of L-Psicose to L-Allose under specific conditions, such as a temperature of 40°C and the presence of immobilized L-Ribose isomerase . The yield of L-Allose from this process can reach up to 35% at equilibrium .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant enzymes that are immobilized on resins. These enzymes can be reused multiple times without significant loss of activity, making the process cost-effective. The final product is usually crystallized and purified through filtration and concentration techniques .
Chemical Reactions Analysis
Types of Reactions: L-Allose-13C undergoes various chemical reactions, including isomerization, oxidation, and reduction. The isomerization process is facilitated by enzymes such as L-Ribose isomerase, which can convert L-Allose to other rare sugars like L-Psicose .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include immobilized enzymes, specific buffers, and temperature control. For instance, the isomerization reaction requires a buffer solution and a temperature of around 40°C .
Major Products: The major products formed from the reactions involving this compound include other rare sugars like L-Psicose and D-Talose. These products are often used in further biochemical and pharmaceutical research .
Scientific Research Applications
L-Allose-13C has a wide range of applications in scientific research. It is particularly valuable in metabolic studies, where it is used as a tracer to study carbohydrate metabolism. The compound is also used in NMR spectroscopy to investigate the structural and functional properties of various biomolecules .
In the field of medicine, this compound has shown potential in cancer research due to its ability to inhibit the proliferation of cancer cells. It also has anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications .
Mechanism of Action
The mechanism of action of L-Allose-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope allows researchers to track its metabolic fate using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
L-Allose-13C is unique compared to other isotopically labeled sugars due to its specific structural properties and the presence of the carbon-13 isotope. Similar compounds include D-Allose, D-Psicose, and D-Talose, which also have applications in metabolic research and biochemistry .
List of Similar Compounds:- D-Allose
- D-Psicose
- D-Talose
- L-Ribose
- L-Fructose
These compounds share similar structural features but differ in their specific applications and biological effects .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-OPXDKXBUSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)
